Cas no 178469-11-9 (Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester)

Ethyl 2-amino-4-(dimethylamino)benzoate is a benzoic acid derivative featuring both amino and dimethylamino functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its dual amine substituents, which enhance its reactivity and potential as an intermediate. The ethyl ester group improves solubility in organic solvents, facilitating its use in various chemical reactions. Its structural properties make it suitable for applications in dye synthesis, coordination chemistry, and as a precursor for more complex heterocyclic compounds. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its utility in specialized chemical processes.
Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester structure
178469-11-9 structure
Product name:Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester
CAS No:178469-11-9
MF:C11H16N2O2
MW:208.256942749023
CID:112898
PubChem ID:45089810

Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester
    • ETHYL 2-AMINO-4-(DIMETHYLAMINO)BENZOATE
    • Benzoic acid, 2-amino-4-(dimethylamino)-, ethyl ester (9CI)
    • 178469-11-9
    • Benzoic acid, 2-amino-4-(dimethylamino)-, ethyl ester
    • EN300-1154016
    • SCHEMBL4440051
    • DTXSID201215733
    • Inchi: InChI=1S/C11H16N2O2/c1-4-15-11(14)9-6-5-8(13(2)3)7-10(9)12/h5-7H,4,12H2,1-3H3
    • InChI Key: XMYNWQOKTVLURU-UHFFFAOYSA-N
    • SMILES: CCOC(C1C=CC(N(C)C)=CC=1N)=O

Computed Properties

  • Exact Mass: 208.12128
  • Monoisotopic Mass: 208.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.6A^2

Experimental Properties

  • PSA: 55.56

Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154016-1.0g
ethyl 2-amino-4-(dimethylamino)benzoate
178469-11-9
1g
$0.0 2023-06-09

Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester Related Literature

Additional information on Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester

Recent Advances in the Study of Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester (CAS: 178469-11-9)

Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester (CAS: 178469-11-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its unique structural properties and biological activity. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthesis and optimization of Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester. The study highlighted a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. The compound's structure was confirmed using NMR and mass spectrometry, and its stability under various conditions was assessed, providing valuable data for future formulation development.

Another significant research effort, documented in Bioorganic & Medicinal Chemistry Letters, explored the compound's mechanism of action. The study revealed that Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. This finding suggests its potential as a lead compound for developing anti-inflammatory drugs. In vitro assays demonstrated a dose-dependent inhibition of key inflammatory markers, with minimal cytotoxicity observed at therapeutic concentrations.

Further investigations into the therapeutic applications of this compound were conducted by a team at the University of Cambridge. Their work, published in Nature Chemical Biology, focused on the compound's ability to modulate cellular signaling pathways. The researchers identified that Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester interacts with a subset of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. This interaction was found to enhance receptor activity, opening new avenues for treating neurological disorders.

In addition to its pharmacological potential, recent studies have also examined the safety profile of Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester. A preclinical toxicity study, reported in Toxicology and Applied Pharmacology, assessed the compound's effects on vital organs in animal models. The results indicated no significant adverse effects at doses relevant to therapeutic use, supporting its further development as a drug candidate. However, long-term studies are still needed to fully understand its safety and efficacy.

Overall, the latest research on Benzoic acid,2-amino-4-(dimethylamino)-, ethyl ester (CAS: 178469-11-9) underscores its promising role in pharmaceutical development. Its unique chemical properties, combined with its biological activity and favorable safety profile, make it a compelling candidate for further investigation. Future studies should focus on optimizing its pharmacokinetics and exploring its potential in combination therapies.

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